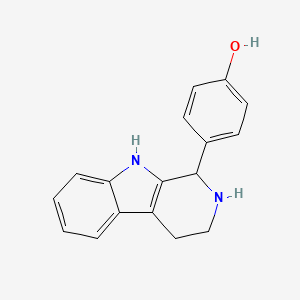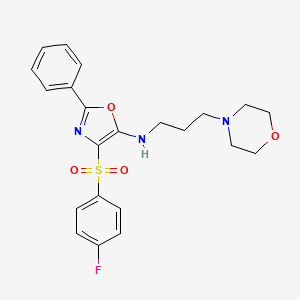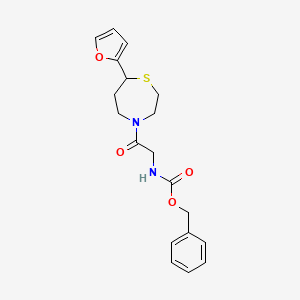
8-Methyl-5,6,7,8-tetrahydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5,6,7,8-tetrahydropteridine (MH4) is an organic compound that belongs to the family of pteridines . It has a molecular weight of 150.18 .
Molecular Structure Analysis
The InChI code for 8-Methyl-5,6,7,8-tetrahydropteridine is 1S/C7H10N4/c1-11-3-2-9-6-4-8-5-10-7(6)11/h4-5,9H,2-3H2,1H3 . This indicates that the compound has 7 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms.Scientific Research Applications
Chemistry and Pharmacology of Tetrahydropyridines
Tetrahydropyridine (THP) derivatives, including those related to 8-Methyl-5,6,7,8-tetrahydropteridine, are part of many biologically active systems. Research in this area has explored the synthesis and pharmacological properties of THP derivatives, aiming to extend the structure-activity relationship (SAR) studies for drug development. This includes the design of promising drug candidates and evaluation through in vitro, ex vivo, and in vivo assays to understand their pharmacological characteristics better (Mateeva, Winfield, & Redda, 2005).
Oxidation and Synthetic Applications
The spontaneous oxidation of tetrahydropteridines, including those with methyl substituents like 8-Methyl-5,6,7,8-tetrahydropteridine, has been studied for its synthetic applications. This research has shown that the oxidative contraction of the pyrimidine ring occurs under specific conditions, which aligns with existing theories and demonstrates the potential for synthetic utility in creating novel compounds (Mager & Berends, 2010).
Biological Activity in Dyes
Novel azo-disperse dyes containing alkylhydrazonopyridinone structures, derived from tetrahydropyridine analogs, have been synthesized and evaluated for their biological activity against Gram-positive and Gram-negative bacteria. This illustrates the potential for tetrahydropteridine derivatives in developing materials with specific biological properties (Ashkar, El-Apasery, Touma, & Elnagdi, 2012).
Probing Hydroxylase Cofactor Recognition
Research into the stereochemical synthesis of 2-desamino-tetrahydropterins, including those related to 8-Methyl-5,6,7,8-tetrahydropteridine, has been conducted to understand hydroxylase cofactor recognition better. This work aims to probe the effects of removing the 2-amino group on binding affinity and catalytic efficiency, revealing insights into the molecular recognition mechanisms involved in enzymatic reactions (Vasudevan, Bailey, Dillard, & Ayling, 2002).
Safety and Hazards
properties
IUPAC Name |
8-methyl-6,7-dihydro-5H-pteridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-11-3-2-9-6-4-8-5-10-7(6)11/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUVCODCUGRMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=CN=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314934-79-6 |
Source


|
| Record name | 8-methyl-5,6,7,8-tetrahydropteridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)

![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
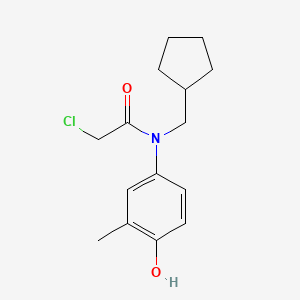
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)
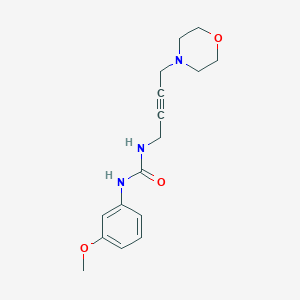
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)
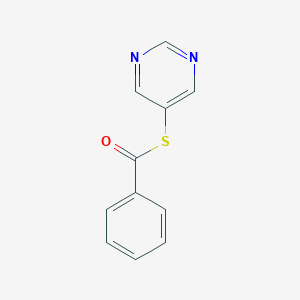
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
